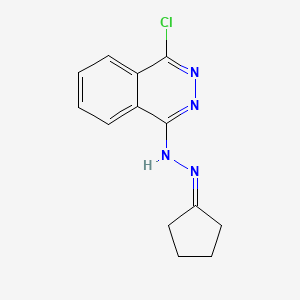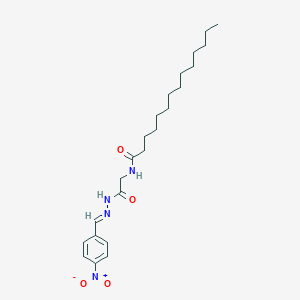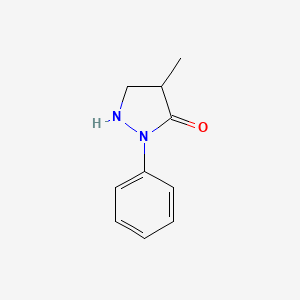![molecular formula C26H26N4O4S2 B12036576 [2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-ylidene]propanedinitrile](/img/structure/B12036576.png)
[2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,7-bis(1-piperidinylsulfonyl)-9H-fluoren-9-ylidene]malononitrile is a complex organic compound with the molecular formula C26H26N4O4S2 and a molecular weight of 522.65 g/mol This compound is known for its unique structure, which includes a fluorenylidene core substituted with piperidinylsulfonyl groups and a malononitrile moiety
Preparation Methods
The synthesis of 2-[2,7-bis(1-piperidinylsulfonyl)-9H-fluoren-9-ylidene]malononitrile involves multiple steps. One common synthetic route starts with the preparation of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one . This intermediate is then reacted with malononitrile under specific conditions to yield the final product. The reaction conditions typically involve the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[2,7-bis(1-piperidinylsulfonyl)-9H-fluoren-9-ylidene]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The piperidinylsulfonyl groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2,7-bis(1-piperidinylsulfonyl)-9H-fluoren-9-ylidene]malononitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[2,7-bis(1-piperidinylsulfonyl)-9H-fluoren-9-ylidene]malononitrile involves its interaction with specific molecular targets. The piperidinylsulfonyl groups are known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The malononitrile moiety may also play a role in its biological activity by interacting with nucleophiles in the cellular environment. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
2-[2,7-bis(1-piperidinylsulfonyl)-9H-fluoren-9-ylidene]malononitrile can be compared with other similar compounds, such as:
2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one: This compound is a key intermediate in the synthesis of the target compound and shares similar structural features.
2-[2,7-bis(1-piperidinylsulfonyl)-9H-fluoren-9-ylidene]hydrazinecarboxamide: Another structurally related compound with potential biological activities. The uniqueness of 2-[2,7-bis(1-piperidinylsulfonyl)-9H-fluoren-9-ylidene]malononitrile lies in its combination of the fluorenylidene core with piperidinylsulfonyl and malononitrile groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H26N4O4S2 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
2-[2,7-bis(piperidin-1-ylsulfonyl)fluoren-9-ylidene]propanedinitrile |
InChI |
InChI=1S/C26H26N4O4S2/c27-17-19(18-28)26-24-15-20(35(31,32)29-11-3-1-4-12-29)7-9-22(24)23-10-8-21(16-25(23)26)36(33,34)30-13-5-2-6-14-30/h7-10,15-16H,1-6,11-14H2 |
InChI Key |
YMJCHZMILZKOOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)S(=O)(=O)N5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12036502.png)
![2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B12036509.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12036515.png)
![2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12036528.png)
![4-hydroxy-6-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12036536.png)
![(2Z)-3-{3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile](/img/structure/B12036545.png)

![3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12036551.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12036555.png)
![N'-[(E)-1-(4-Nitrophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12036562.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12036569.png)


